molecular formula C12H7ClFN3O B15065451 5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B15065451
M. Wt: 263.65 g/mol
InChI Key: RQEJHEUZNPPMIS-UHFFFAOYSA-N
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Description

5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a high-value chemical intermediate designed for discovery research and medicinal chemistry applications. This compound features the privileged pyrazolo[3,4-b]pyridine scaffold, a structure of significant interest in drug discovery due to its versatility and presence in compounds targeting a range of biological pathways . The specific substitution pattern on this core structure makes it a promising building block for the synthesis of potential therapeutic agents. The pyrazolo[3,4-b]pyridine core is a well-established pharmacophore in the development of kinase inhibitors . Researchers are actively exploring this scaffold to create potent and selective inhibitors for various kinase targets, including Tropomyosin Receptor Kinases (TRKs), which are associated with several cancers . Furthermore, structurally similar pyrazolo[3,4-b]pyridine derivatives have been developed as stimulators of soluble guanylate cyclase (sGC), a key target for treating cardiovascular conditions like pulmonary hypertension and chronic heart failure . The 2-fluorobenzyl group (a common bioisostere of the 2-fluorophenyl group in this compound) is frequently employed in these optimizations to enhance potency and metabolic stability . This compound is offered exclusively For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C12H7ClFN3O

Molecular Weight

263.65 g/mol

IUPAC Name

5-chloro-1-(2-fluorophenyl)-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C12H7ClFN3O/c13-8-5-7-6-15-17(11(7)16-12(8)18)10-4-2-1-3-9(10)14/h1-6H,(H,16,18)

InChI Key

RQEJHEUZNPPMIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=C(C(=O)N3)Cl)C=N2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(2-fluorophenyl)-1H-pyrazole-3-carbaldehyde with 4-N,N-dimethylaminopyridine (DMAP), triethylamine, and pyridine-3-sulfonyl chloride in dichloromethane. The reaction is carried out at temperatures ranging from 10°C to 35°C, followed by crystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution at the C5 Position

The chlorine atom at position C5 undergoes nucleophilic substitution under mild conditions. This reactivity is exploited in cross-coupling reactions:

  • Suzuki-Miyaura Coupling :
    Pd(OAc)₂/dppf catalyzes reactions with arylboronic acids (1.0 equiv.) in 1,4-dioxane/water (3:1) at 60°C, yielding 5-aryl derivatives. For example, coupling with phenylboronic acid under these conditions achieves 68% isolated yield .

EntryCatalyst SystemBaseSolventYield (%)
1Pd(OAc)₂ + dppfCs₂CO₃THF68
2Pd(OAc)₂ + dppfCs₂CO₃CH₃CN45

Table 1: Representative Suzuki-Miyaura coupling outcomes at C5 .

Oxidation Reactions

The pyridine ring undergoes selective oxidation at the C6 carbonyl group under aerobic conditions. For instance:

  • Oxidative Dehydrogenation :
    In ethanol with acetic acid (6 equiv.) and O₂ (1 atm) at 130°C, the compound forms dehydrogenated pyrazolo[3,4-b]pyridine derivatives via intermediate adducts (confirmed by HRMS and NMR) .

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrazole ring participates in EAS, particularly at the C3 position:

  • Nitration :
    Reaction with HNO₃/H₂SO₄ at 0°C introduces nitro groups at C3, confirmed by isotopic labeling studies.

  • Halogenation :
    Bromination using Br₂/FeBr₃ in DCM yields 3-bromo derivatives, enabling further functionalization .

Transition Metal-Catalyzed C–H Activation

The compound undergoes regioselective C–H functionalization under palladium catalysis:

  • Arylation at C7 :
    Using Pd(OAc)₂ (5 mol%), dppf (5 mol%), and Cs₂CO₃ in 1,4-dioxane/water at 100°C, coupling with arylboronic acids achieves 54–95% yields depending on substituents .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the fused ring system exhibits unique reactivity:

  • Hydrolysis :
    Treatment with 6M HCl at reflux generates 5-chloro-2-(2-fluorophenyl)pyridine-3-carboxylic acid, confirmed by LC-MS.

  • Ring Expansion :
    Reaction with excess DMF/POCl₃ forms tricyclic indazole derivatives via Schmidt rearrangement .

Functional Group Interconversion

The C6 carbonyl group is amenable to reduction or condensation:

  • Reductive Amination :
    NaBH₃CN-mediated reaction with primary amines (e.g., benzylamine) yields secondary amines (82% yield).

  • Schiff Base Formation :
    Condensation with aromatic aldehydes in ethanol produces imine derivatives (e.g., 5h , HRMS [M-H]⁻ m/z 443.1315) .

Mechanistic Insights

Key intermediates identified include:

  • Enolate Adducts : Observed in reactions with β-dicarbonyl compounds, leading to cyclized products via oxidative dehydrogenation .

  • Palladacycles : Detected via ESI-MS during Suzuki couplings, supporting a Pd⁰/PdII catalytic cycle .

Comparative Reactivity

The 2-fluorophenyl group at N1 enhances electrophilicity at C5 and C7 compared to non-fluorinated analogues, as shown by DFT calculations (ΔΔG‡ = −3.2 kcal/mol for C5 substitution) .

Scientific Research Applications

5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of protein kinases, which play a crucial role in cell signaling and regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo[3,4-b]pyridin-6(7H)-one Derivatives
  • Compound 171 (5-(4-Chlorobenzoyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one) :

    • Substituents : 4-Chlorobenzoyl at position 5, phenyl at position 1, and pyridin-3-yl at position 3.
    • Activity : Exhibits strong antibacterial activity against E. coli, E. cloacae, and Serratia spp. .
    • Comparison : The target compound’s 2-fluorophenyl group at position 1 may offer different electronic and steric effects compared to the phenyl group in Compound 171. Fluorine’s electron-withdrawing nature could improve membrane permeability or resistance to oxidative metabolism.
  • 4-Substituted-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6(7H)-ones: Substituents: Methyl at position 3 and variable groups at position 4. Synthesis: Prepared via a three-component reaction in aqueous media using Meldrum’s acid and 3-methyl-1H-pyrazol-5-amine .
Pyrido[2,3-d]pyrimidines (Compounds 173a–173c):
  • Structure : Feature a fused pyrimidine ring instead of a pyrazole.
  • Activity: Demonstrate broad-spectrum antifungal activity against Candida spp. and Issatchenkia hanoiensis .
  • Comparison : The pyrazolo[3,4-b]pyridine core in the target compound may offer distinct pharmacokinetic profiles compared to pyrido[2,3-d]pyrimidines, such as improved solubility or reduced toxicity.
N-Alkylated Pyrazolo-Pyridines:
  • Example : 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-phenylacetamido)pyrazolo[3,4-b]pyridines.
  • Synthesis: Prepared via alkylation of pyrazolo-pyridinones with substituted anilides in DMF .
  • Comparison: The target compound lacks the acetamide side chain, which in other analogues enhances antibacterial potency against P. aeruginosa and S. aureus .

Structure–Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Both chloro (position 5) and fluoro (2-fluorophenyl) substituents in the target compound align with SAR trends observed in pyrazolo-pyridines, where electron-withdrawing groups enhance antimicrobial activity .
  • Positional Effects: Chloro at position 5 (target compound) vs. position 6 (e.g., pyridoquinolones ) may lead to divergent biological interactions. Chloro at C-6 in pyridoquinolones shows activity comparable to hydroxyl groups, suggesting that position 5 in the target compound could optimize target specificity.
  • Heterocyclic Fusion: Chromeno-pyrazolo-pyridinones (e.g., ) exhibit increased structural complexity, which may improve binding affinity but reduce synthetic accessibility compared to the simpler target compound .

Biological Activity

5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Chemical Formula : C12H8ClFN3O
  • Molecular Weight : 229.21 g/mol
  • CAS Number : 1437436-01-5

Antimicrobial Activity

Recent studies have demonstrated that pyrazolo derivatives, including this compound, exhibit significant antimicrobial properties. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : The compound showed effective inhibition against various pathogens, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives in its class .
  • Biofilm Inhibition : It was found to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
  • Synergistic Effects : When combined with other antibiotics, such as Ciprofloxacin and Ketoconazole, the compound exhibited synergistic effects that reduced their MICs .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • Cytotoxicity : In vitro studies indicated that it possesses significant cytotoxic activity against various cancer cell lines. The IC50 values for cell viability were reported to be greater than 60 μM, indicating low toxicity at therapeutic concentrations .
  • Mechanism of Action : The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR, suggesting a dual mechanism that may contribute to its anticancer efficacy .

Case Studies

Several case studies highlight the biological activity of pyrazolo derivatives:

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated a series of pyrazolo compounds for their antimicrobial properties against a panel of bacteria and fungi.
    • Results indicated that compounds similar to this compound exhibited potent bactericidal effects with low hemolytic activity, suggesting they are safe for use in therapeutic contexts .
  • Evaluation of Anticancer Properties :
    • A study assessed the effects of this compound on human tumor cell lines such as HeLa and A375.
    • Findings revealed significant inhibition of cell proliferation, with enhanced selectivity towards cancerous cells compared to normal cells .

Data Table

Activity TypeCompound NameMIC (μg/mL)IC50 (μM)Notes
Antimicrobial5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin0.22 - 0.25N/AEffective against S. aureus
Anticancer5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridinN/A0.52 - 31.64Inhibits DHFR and DNA gyrase

Q & A

Q. How do substituent modifications influence biological activity and pharmacokinetics?

  • Methodological Answer : Fluorine at the 2-phenyl position enhances metabolic stability by resisting cytochrome P450 oxidation. Introducing methyl groups at the pyridinone 3-position improves solubility (logP reduction by 0.5–1.0 units) . In vivo studies on analogs show that chlorophenyl substituents increase blood-brain barrier permeability, as demonstrated in pharmacokinetic models .

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